4-Ethoxy-3-nitrobut-3-en-2-one
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Overview
Description
4-Ethoxy-3-nitrobut-3-en-2-one is an organic compound with the molecular formula C6H9NO4. It is known for its versatility in various scientific experiments and applications. The compound is characterized by the presence of an ethoxy group, a nitro group, and a butenone structure, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-nitrobut-3-en-2-one can be achieved through several methods. One common approach involves the reaction of ethyl vinyl ether with nitric acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the process .
Industrial Production Methods
In industrial settings, the continuous synthesis method is often employed. This involves the continuous introduction of raw materials, including vinyl ethyl ether and triethylamine, into a reactor. The reaction is carried out at controlled temperatures, and the product is continuously extracted to ensure high efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-nitrobut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-ethoxy-3-aminobut-3-en-2-one, while oxidation can produce 4-ethoxy-3-nitrobutanoic acid .
Scientific Research Applications
4-Ethoxy-3-nitrobut-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-nitrobut-3-en-2-one involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and affecting cellular functions. Additionally, the compound may inhibit certain enzymes or proteins, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: This compound shares a similar structure but contains a trifluoromethyl group instead of a nitro group.
4-Ethoxy-3-aminobut-3-en-2-one: This is a reduced form of 4-Ethoxy-3-nitrobut-3-en-2-one, where the nitro group is replaced by an amino group.
Uniqueness
This compound is unique due to the presence of both an ethoxy group and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-ethoxy-3-nitrobut-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-3-11-4-6(5(2)8)7(9)10/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFYVTXHLRZERV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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